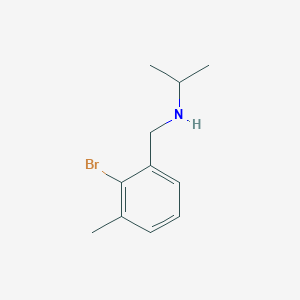

N-(2-Bromo-3-methylbenzyl)propan-2-amine

描述

N-(2-Bromo-3-methylbenzyl)propan-2-amine is a secondary amine characterized by a propan-2-amine group linked to a 2-bromo-3-methylbenzyl moiety. This compound belongs to the broader class of benzylamine derivatives, which are notable for their structural diversity and applications in pharmaceuticals, agrochemicals, and psychoactive substances. For example, benzyl bromides react with amines in acetonitrile under reflux to form N-substituted benzylamines .

The presence of bromine and methyl groups on the aromatic ring confers steric and electronic effects that influence reactivity, solubility, and biological activity.

属性

IUPAC Name |

N-[(2-bromo-3-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-8(2)13-7-10-6-4-5-9(3)11(10)12/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFLNVMXJYQZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-methylbenzyl)propan-2-amine typically involves the bromination of 3-methylbenzylamine followed by the introduction of the propan-2-amine group. One common method includes:

Bromination: The starting material, 3-methylbenzylamine, is treated with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 2-position of the benzyl ring.

Amination: The brominated intermediate is then reacted with isopropylamine under basic conditions to yield N-(2-Bromo-3-methylbenzyl)propan-2-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further streamline the production process.

化学反应分析

Types of Reactions

N-(2-Bromo-3-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

科学研究应用

Medicinal Chemistry Applications

N-(2-Bromo-3-methylbenzyl)propan-2-amine has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin receptors.

Case Study: Serotonin Receptor Agonism

Research indicates that compounds similar to N-(2-Bromo-3-methylbenzyl)propan-2-amine may act as selective agonists for serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in various neurological disorders, including depression and anxiety. A study demonstrated that structurally related compounds exhibited significant agonistic activity at the 5-HT_2A receptor, suggesting that N-(2-Bromo-3-methylbenzyl)propan-2-amine could be explored for antidepressant properties .

Synthetic Organic Chemistry

N-(2-Bromo-3-methylbenzyl)propan-2-amine serves as a versatile building block in synthetic organic chemistry. Its bromine substituent facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Bromination of 3-Methylbenzylamine : The introduction of bromine can be achieved via electrophilic aromatic substitution.

- Amine Coupling Reactions : It can be coupled with other amines to form more complex structures, which are valuable in drug development.

The biological activity of N-(2-Bromo-3-methylbenzyl)propan-2-amine has been explored in several studies focusing on its anticancer properties and effects on cellular processes.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of amines have shown efficacy against glioblastoma cells by inducing apoptosis and inhibiting cell proliferation . The mechanism is believed to involve disruption of mitochondrial function and alteration of membrane fluidity.

Enzymatic Activity

The compound has been studied for its interaction with various enzymes, particularly amidases that hydrolyze amide bonds. This enzymatic activity is crucial for drug metabolism and could lead to the development of novel therapeutic agents that exploit these pathways .

作用机制

The mechanism by which N-(2-Bromo-3-methylbenzyl)propan-2-amine exerts its effects involves interactions with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Substituent Variations on the Benzyl Group

Compounds with structural similarities often differ in substituent type, position, or number on the benzyl ring. Key examples include:

*Calculated based on molecular formula C11H15BrN.

Analysis :

- Positional Isomerism : The position of bromine (e.g., 2-bromo vs. 5-bromo) significantly affects electronic properties. For instance, 2-bromo substitution adjacent to the benzylamine chain increases steric hindrance compared to distal substitution .

- Functional Group Impact : Methoxy groups (e.g., 2-methoxy in ) enhance lipophilicity and may confer psychoactive properties, as seen in NBOMe derivatives . Fluorine atoms, being electron-withdrawing, improve metabolic stability in pharmaceuticals .

Aromatic System Modifications

Variations in the aromatic core influence pharmacological and physicochemical profiles:

Analysis :

- Benzofuran or carbazole systems (e.g., bromo-dragonfly) exhibit enhanced receptor binding due to planar structures and extended conjugation, making them potent psychoactive agents .

- Simple benzene derivatives like the target compound are more amenable to synthetic modifications but may lack the bioactivity of heterocyclic analogs .

Functional Group Additions

The inclusion of sulfonamides, fluorinated groups, or chiral centers further diversifies properties:

Analysis :

Pharmacological and Market Considerations

- Psychoactive Derivatives: NBOMe compounds (e.g., 25B-NBOMe) and bromo-dragonfly are regulated due to hallucinogenic effects, whereas the target compound’s activity remains underexplored .

- Industrial Applications: N-(4-Methylbenzyl)propan-2-amine demonstrates significant market growth (2025–2030), highlighting demand for simple benzylamines in non-pharmaceutical sectors .

生物活性

N-(2-Bromo-3-methylbenzyl)propan-2-amine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

N-(2-Bromo-3-methylbenzyl)propan-2-amine, also known as a substituted amine, features a bromobenzyl group attached to a propan-2-amine backbone. The presence of the bromine atom is significant for its reactivity and biological interactions.

The biological activity of N-(2-Bromo-3-methylbenzyl)propan-2-amine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The bromobenzyl moiety can influence the compound's binding affinity and selectivity towards these targets.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(2-Bromo-3-methylbenzyl)propan-2-amine. In vitro evaluations have shown that this compound exhibits moderate activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be explored further for potential use as an antimicrobial agent.

Neuropharmacological Effects

Research has also indicated that N-(2-Bromo-3-methylbenzyl)propan-2-amine may possess neuropharmacological properties. In animal models, it has been shown to affect behavior indicative of anxiolytic and antidepressant effects, likely through modulation of serotonin and dopamine pathways.

Case Studies

- Case Study 1: Antimicrobial Efficacy

-

Case Study 2: Neuropharmacological Assessment

- In a behavioral study involving mice, administration of N-(2-Bromo-3-methylbenzyl)propan-2-amine resulted in decreased anxiety-like behavior in elevated plus-maze tests. This suggests potential anxiolytic properties, warranting further investigation into its mechanism of action on neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(2-Bromo-3-methylbenzyl)propan-2-amine. Modifications to the bromobenzyl group have shown varying impacts on potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased binding affinity to targets |

| Alteration of alkyl chain length | Modulated pharmacokinetics |

Toxicity Studies

Toxicity assessments have demonstrated that N-(2-Bromo-3-methylbenzyl)propan-2-amine exhibits a favorable safety profile at therapeutic doses. Long-term studies indicated no significant adverse effects on vital organs or behavioral changes in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。